molecular formula C11H11FN4O2 B2889307 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326857-74-2

2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No. B2889307
CAS RN: 1326857-74-2
M. Wt: 250.233
InChI Key: OOKHFVLVDPKBSO-UHFFFAOYSA-N
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Description

The compound “2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is an organic compound containing a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a fluoro-substituted methylphenyl group and an acetohydrazide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through the cyclization of a suitable precursor. The fluoro-substituted methylphenyl group and the acetohydrazide group would likely be introduced in separate steps, either before or after the formation of the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, with the fluoro-substituted methylphenyl group and the acetohydrazide group attached at specific positions on the ring .


Chemical Reactions Analysis

As an organic compound containing a 1,3,4-oxadiazole ring, this compound could potentially undergo a variety of chemical reactions. The presence of the fluoro-substituted methylphenyl group and the acetohydrazide group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the fluoro-substituted methylphenyl group, and the acetohydrazide group. These groups could influence properties such as the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has shown diverse biological activities, which are critical for the development of new pharmaceuticals. For instance, a study demonstrated the synthesis of various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which were evaluated for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. Specifically, these compounds showed inhibitory activity against Candida albicans and potent activity in inhibiting NF-κB-dependent transcription in mammalian cells, suggesting their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Anticancer Evaluation

Another area of application is in anticancer research, where 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. A study synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which showed moderate activity against breast cancer cell lines, highlighting the therapeutic potential of these compounds (Salahuddin et al., 2014).

Antimicrobial and Antitubercular Agents

The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also extended to antimicrobial and antitubercular applications. One study synthesized 5-(4-acetyl-5-(aryl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones, showing significant in vitro antitubercular activity against Mycobacterium tuberculosis, with some compounds inhibiting more than 90% of mycobacterial growth. This suggests the potential of these compounds in treating tuberculosis (Desai et al., 2016).

Insecticidal and Biting Deterrence

In addition to antimicrobial properties, some derivatives have shown promise as insecticidal and biting deterrent agents. A study synthesized new 4-fluorobenzoic acid hydrazides and their corresponding oxadiazoles, which demonstrated biting deterrent and larvicidal activities against Aedes aegypti, a vector for dengue fever, Zika virus, and chikungunya. Some compounds produced high biting deterrent activity and significant mortality at certain concentrations against Ae. aegypti larvae, indicating their potential use in vector control strategies (Tabanca et al., 2013).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. It’s possible that it could influence a range of pathways given its complex structure. The oxadiazole ring, for instance, is a common motif in medicinal chemistry and is known to interact with a variety of enzymes and receptors

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and stored .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its reactivity under various conditions, and testing its activity against different biological targets .

properties

IUPAC Name

2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c1-6-2-3-7(4-8(6)12)11-16-15-10(18-11)5-9(17)14-13/h2-4H,5,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKHFVLVDPKBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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